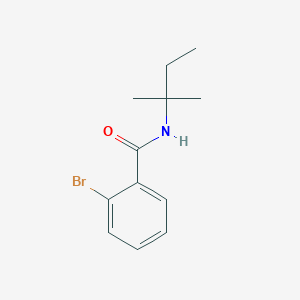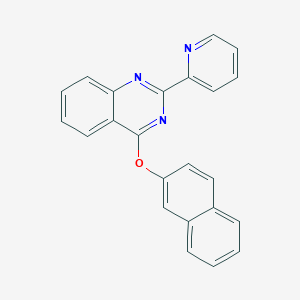
2-bromo-N-(2-methylbutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-methylbutan-2-yl)benzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BMB is a benzamide derivative that has been synthesized using various methods.
Mechanism of Action
2-bromo-N-(2-methylbutan-2-yl)benzamide exerts its pharmacological effects by inhibiting the activity of histone deacetylase (HDAC). HDAC is an enzyme that plays a role in gene expression and cell proliferation. Inhibition of HDAC activity by this compound leads to the accumulation of acetylated histones, which can alter gene expression and induce apoptosis.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Apoptosis is a natural process that occurs in cells to maintain tissue homeostasis. This compound has also been found to induce cell cycle arrest in cancer cells, which can prevent the cells from dividing and proliferating. Additionally, this compound has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-bromo-N-(2-methylbutan-2-yl)benzamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For the study of 2-bromo-N-(2-methylbutan-2-yl)benzamide include the development of more potent and selective HDAC inhibitors and the exploration of its potential use in other diseases.
Synthesis Methods
2-bromo-N-(2-methylbutan-2-yl)benzamide can be synthesized using various methods, including the reaction of 2-bromoacetophenone with 2-methyl-2-butanol in the presence of sodium hydroxide. Another method involves the reaction of 2-bromoacetophenone with 2-methyl-2-butylamine in the presence of potassium carbonate. Both methods result in the formation of this compound as a white crystalline solid.
Scientific Research Applications
2-bromo-N-(2-methylbutan-2-yl)benzamide has been studied for its potential pharmacological properties, including its ability to inhibit cancer cell growth and induce apoptosis. Studies have shown that this compound can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the growth of colon cancer cells and glioma cells.
Properties
IUPAC Name |
2-bromo-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-12(2,3)14-11(15)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIZWWSBCWLPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)



![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)
